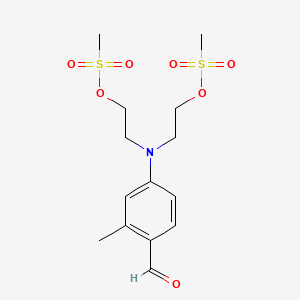
Dimethane sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
NSC-281612の合成には、トリエチルアミンなどの塩基の存在下、ベンズアルデヒドとメタンスルホニルクロリドを反応させる必要があります。反応条件は、通常、0〜5℃の温度範囲と数時間の反応時間です。 生成物は、再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製されます .
化学反応の分析
NSC-281612は、次のようないくつかの種類の化学反応を起こします。
酸化: カルボン酸誘導体へ酸化することができます。
還元: 対応するアルコールへ還元することができます。
置換: さまざまな求核剤との求核置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤などがあります。 .
科学研究アプリケーション
NSC-281612は、化学、生物学、医学の分野で特に、いくつかの科学研究アプリケーションを持っています。
化学: アルキル化反応と機構を研究するためのモデル化合物として使用されます。
生物学: アルキル化剤が細胞プロセスとDNA損傷に与える影響を研究するために使用されます。
科学的研究の応用
NSC-281612 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound for studying alkylation reactions and mechanisms.
Biology: It is used to study the effects of alkylating agents on cellular processes and DNA damage.
Medicine: It is being evaluated for its potential use in cancer treatment, particularly for renal cell carcinoma .
作用機序
NSC-281612は、DNAをアルキル化することによって効果を発揮し、DNA損傷と細胞周期停止を引き起こします。細胞周期のG2-M期を特に標的にし、腫瘍抑制タンパク質p53のレベルを増加させ、DNA損傷を示します。 この化合物は、いくつかの活性な生成物に代謝され、全体的な細胞毒性に寄与します .
類似の化合物との比較
NSC-281612は、クロラムブシル、ブスルファン、メルファランなどの他のアルキル化剤と似ています。 腎細胞癌に対する独自の活性があり、これらの他の化合物とは異なります。 他の類似の化合物には、NSC 72151、NSC 268965、NSC 280074、NSC 281613、およびNSC 281817が含まれます .
類似化合物との比較
NSC-281612 is similar to other alkylating agents such as chlorambucil, busulfan, and melphalan. it has unique activity against renal cell carcinoma, which sets it apart from these other compounds. Other similar compounds include NSC 72151, NSC 268965, NSC 280074, NSC 281613, and NSC 281817 .
生物活性
Dimethane sulfonates, particularly benzaldehyde dimethane sulfonate (BEN), represent a class of bifunctional alkylating agents that have garnered attention for their biological activity, especially in cancer therapy. This article provides a comprehensive overview of the biological activity of dimethane sulfonates, focusing on their mechanisms of action, metabolic pathways, and potential therapeutic applications.
Overview of Dimethane Sulfonates
Dimethane sulfonates are characterized by their ability to form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The most studied compound in this class is benzaldehyde this compound (DMS612), which has shown selective cytotoxicity against renal cell carcinoma (RCC) cells.
Key Properties
- Chemical Structure : Dimethane sulfonates contain a sulfonate group attached to two alkyl groups, enhancing their electrophilicity and reactivity.
- Alkylating Mechanism : These compounds primarily act as alkylating agents by transferring alkyl groups to nucleophilic sites on DNA and proteins, disrupting normal cellular functions.
Dimethane sulfonates exert their biological effects through several mechanisms:
- Alkylation of DNA : The primary mechanism involves the alkylation of DNA, which can lead to DNA damage and apoptosis in cancer cells. This is particularly relevant in the context of RCC, where BEN has demonstrated significant antitumor activity.
- Enzymatic Metabolism : The metabolism of BEN involves conversion to its carboxylic acid analogue (BA) via aldehyde dehydrogenase (ALDH) enzymes. ALDH1A1 has been identified as a key enzyme in this process, facilitating the conversion that correlates with cytotoxicity against RCC cells .
Research Findings
Recent studies have elucidated the biological activity and potential therapeutic applications of dimethane sulfonates:
Case Study: Benzaldehyde this compound (BEN)
- In Vitro Studies : BEN has shown selective cytotoxicity against various RCC cell lines in vitro. For example, studies demonstrated that BEN's IC50 values correlated with ALDH activity in these cells .
- In Vivo Efficacy : In animal models, BEN exhibited significant antitumor effects against renal carcinoma xenografts, indicating its potential for clinical application .
Gene Expression Effects
Research has also explored the impact of dimethane sulfonates on gene expression:
- Endocrine Disruption : Ethylene dimethanesulfonate (EDS), a related compound, was shown to affect gene promoter activities related to endocrine function in Leydig cells. EDS exposure decreased promoter activity for genes crucial for steroidogenesis and increased activity for genes related to toxic response .
Metabolic Pathways
The metabolic pathways of dimethane sulfonates are critical for understanding their biological activity:
- Conversion Mechanisms : Studies indicate that BEN undergoes N-dealkylation and oxidation processes mediated by liver enzymes and red blood cell enzymes, respectively. The rapid conversion to BA in whole blood suggests an enzymatic rather than purely chemical process .
- Inhibitory Studies : Inhibitors like disulfiram have been used to elucidate the role of ALDH enzymes in the metabolism of BEN, confirming that ALDH1A1 is essential for its activation .
Comparative Biological Activity
特性
CAS番号 |
56967-08-9 |
|---|---|
分子式 |
C14H21NO7S2 |
分子量 |
379.5 g/mol |
IUPAC名 |
2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |
InChIキー |
CQVKMVQRSNNAGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
正規SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
Key on ui other cas no. |
56967-08-9 |
同義語 |
4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















